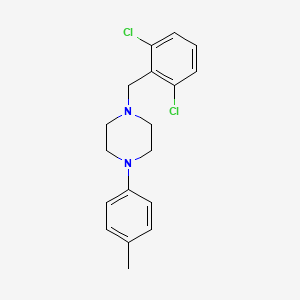
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea, also known as DPTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPTU is a thiourea derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been found to inhibit the activity of monoamine oxidase-B, which is involved in the breakdown of dopamine. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This compound has also been found to bind to the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to possess antimicrobial and antifungal properties, which make it a potential candidate for the development of new antimicrobial agents. This compound has also been found to possess antitumor properties, as it has been found to inhibit the growth of various cancer cell lines. In addition, this compound has been found to enhance insulin sensitivity, which makes it a potential candidate for the development of new drugs for the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has several advantages and limitations for lab experiments. One advantage is its potential use as a lead compound for the development of new drugs. This compound has been found to possess various pharmacological properties, which make it a potential candidate for the development of new drugs. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation is its potential toxicity, which needs to be taken into consideration when using it in lab experiments.
Future Directions
There are several future directions for research on N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea. One direction is to investigate its potential use in the treatment of Parkinson's disease. This compound has been found to inhibit the activity of monoamine oxidase-B, which is involved in the breakdown of dopamine. Therefore, it has the potential to be used as a treatment for Parkinson's disease, which is characterized by a loss of dopamine-producing neurons. Another direction is to investigate its potential use in the treatment of type 2 diabetes. This compound has been found to enhance insulin sensitivity, which makes it a potential candidate for the development of new drugs for the treatment of type 2 diabetes. Finally, further research is needed to investigate the potential toxicity of this compound, as it has been found to possess potential toxic effects.
Synthesis Methods
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea can be synthesized using different methods, including the reaction of 2,3-dimethylphenylisothiocyanate with 3-pyridinemethanamine. Another method involves the reaction of 2,3-dimethylphenylisothiocyanate with 3-pyridinemethanol in the presence of a base. The synthesis of this compound has also been achieved using microwave irradiation, which has been found to be a more efficient method.
Scientific Research Applications
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been studied extensively due to its potential applications in various fields. It has been found to possess antimicrobial, antifungal, and antitumor properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the breakdown of dopamine. This compound has also been studied for its potential use in the treatment of type 2 diabetes, as it has been found to enhance insulin sensitivity.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-5-3-7-14(12(11)2)18-15(19)17-10-13-6-4-8-16-9-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCFHMZRSKJICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5855723.png)
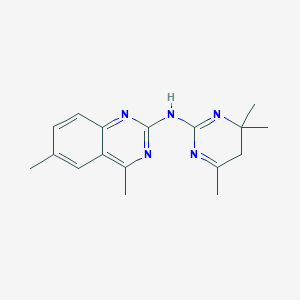
![2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide](/img/structure/B5855736.png)
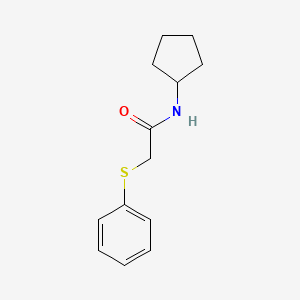
![2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5855745.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5855752.png)
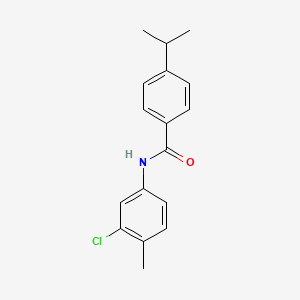
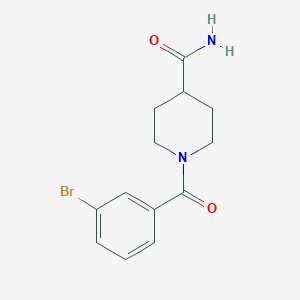
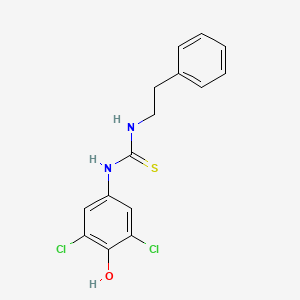

![1'-(4-morpholinyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5855790.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5855793.png)

